CGP52411

Content Navigation

For labs studying fibril reversal, most amyloid inhibitors only block assembly, not mature fibrils. CGP52411 (DAPH) is a validated disaggregator: • Reverses mature Aβ42 and Sup35 prion fibrils into amorphous masses, eliminating toxic Ca2+ influx via AMPA receptors. • Strictly requires 4,5-dianilino conformation; DAPH-6 analog is inactive. • Cell-permeable, cures yeast [PSI+] prions dose-dependently, ideal in vivo reference.

CAS Number

Product Name

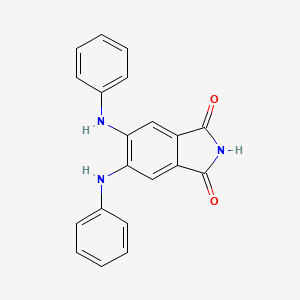

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

CGP52411, also known as 4,5-dianilinophthalimide (DAPH) (CAS: 145915-58-8), is a specialized small molecule originally identified as an ATP-competitive EGFR inhibitor but primarily procured today as a validated disaggregator of mature amyloid and prion fibrils. Unlike standard aggregation inhibitors that merely prevent monomer assembly, CGP52411 actively remodels and reverses highly stable, self-templating intermolecular amyloid contacts, such as Aβ42 fibrils and Sup35 yeast prions [1]. For laboratory workflows, it serves as a critical positive control in high-throughput screening assays targeting fibril reversal and neurotoxicity rescue. Its specific propeller-shaped conformation dictates strict structure-activity relationships, making it a non-interchangeable benchmark for biophysical studies of amyloid core disruption[2].

Research Fit

References

- [1] Blanchard BJ, et al. Efficient reversal of Alzheimer's disease fibril formation and elimination of neurotoxicity by a small molecule. Proc Natl Acad Sci U S A. 2004;101(40):14326-32.

- [2] Wang H, et al. Direct and selective elimination of specific prions and amyloids by 4,5-dianilinophthalimide and analogs. Proc Natl Acad Sci U S A. 2008;105(20):7159-64.

Substituting CGP52411 with generic amyloid dyes (e.g., Thioflavin T), broad-spectrum kinase inhibitors (e.g., Staurosporine aglycone), or closely related phthalimide analogs compromises assay integrity. Standard amyloid inhibitors typically fail to disaggregate pre-formed, mature fibrils, whereas CGP52411 actively reverses them into amorphous masses, eliminating associated neurotoxic calcium influx [1]. Furthermore, biophysical assays demonstrate that minor structural deviations—such as altering the 4,5-dianilino substitution pattern (as seen in the analog DAPH-6)—completely abolish the molecule's ability to block Head-to-Head and Tail-to-Tail intermolecular contact formation in prion cores. Consequently, utilizing alternative compounds or generic analogs results in a failure to halt self-templating seeding activity, rendering them unsuitable for rigorous amyloid remodeling workflows [2].

Substitution Risk

References

- [1] Blanchard BJ, et al. Efficient reversal of Alzheimer's disease fibril formation and elimination of neurotoxicity by a small molecule. Proc Natl Acad Sci U S A. 2004;101(40):14326-32.

- [2] Wang H, et al. Direct and selective elimination of specific prions and amyloids by 4,5-dianilinophthalimide and analogs. Proc Natl Acad Sci U S A. 2008;105(20):7159-64.

Mature Fibril Disaggregation Positive Control

In high-throughput screening workflows targeting Alzheimer's disease models, CGP52411 demonstrates a quantified capacity to dismantle pre-existing amyloid structures. When incubated with fully formed Aβ1-42 fibrils, CGP52411 abolishes the β-sheet content, converting the fibrils into amorphous materials and eliminating Aβ42-induced Ca2+ influx into neuronal cells. In direct comparison, vehicle controls maintain high β-sheet content and sustained neurotoxicity [1].

| Evidence Dimension | β-sheet content reduction and fibril reversal (ThT fluorescence assay) |

| Target Compound Data | CGP52411 (10 μM) completely reverses fully formed Aβ4230k fibrils into amorphous masses. |

| Comparator Or Baseline | Vehicle (1% DMSO) maintains intact, highly fluorescent fibrils. |

| Quantified Difference | 100% reversal of fibrillar structure to amorphous material by CGP52411 versus 0% by vehicle. |

| Conditions | Aβ4230k at 10 μM in Tyrode's solution, incubated at 37°C for 24 h post-fibrillization. |

Procuring CGP52411 provides a validated positive control for fibril reversal workflows, distinguishing it from common prophylactic inhibitors that only prevent formation.

Structure-Activity Requirements for Contact Inhibition

The disruption of highly stable prion cores requires precise molecular geometry, preventing the use of generic analogs. Using pyrene excimer fluorescence to monitor intermolecular contact formation in Sup35 prions, researchers compared CGP52411 (DAPH-1) against its closely related structural analog, DAPH-6. CGP52411 completely blocked both Head-to-Head and Tail-to-Tail contact formation, whereas DAPH-6 yielded no measurable effect on intermolecular contact formation[1].

| Evidence Dimension | Inhibition of Sup35 Head-to-Head and Tail-to-Tail contact formation |

| Target Compound Data | CGP52411 fully blocks both contact formations. |

| Comparator Or Baseline | DAPH-6 (structural analog) yields no inhibitory effect. |

| Quantified Difference | Complete inhibition by CGP52411 versus zero inhibition by the DAPH-6 analog. |

| Conditions | Sup35 NM single-cysteine mutants labeled with pyrene, monitoring excimer fluorescence shifts. |

Highlights the non-interchangeability of phthalimide analogs; buyers must procure the exact 4,5-dianilino substitution for prion remodeling assays.

Differentiation from Kinase Inhibitors

Because CGP52411 also exhibits kinase inhibitory properties, it is often compared against broad-spectrum kinase inhibitors like Staurosporine aglycone (SA) in amyloid assays. However, SA fails to disrupt self-templating amyloid forms. After 24 hours of treatment, CGP52411 significantly reduced both in vitro seeding activity and [PSI+] induction, whereas SA showed no effect on either parameter [1].

| Evidence Dimension | Reduction in in vitro seeding activity and [PSI+] induction |

| Target Compound Data | CGP52411 (20 μM) significantly reduces seeding and induction. |

| Comparator Or Baseline | Staurosporine aglycone (SA) (20 μM) shows zero effect. |

| Quantified Difference | Significant reduction by CGP52411 versus no measurable change by SA. |

| Conditions | NM fibers (2.5 μM monomer) treated for 24 h at 25°C. |

Prevents buyers from substituting cheaper or more common broad-spectrum kinase inhibitors when the actual target is amyloid self-replication.

Cellular Permeability and Yeast Curing

For in vivo phenotypic screening, a compound must maintain efficacy and cell permeability. In yeast [PSI+] prion models, CGP52411 effectively penetrated cells and cured the prion state in a dose-dependent manner. Treatment with CGP52411 yielded a 5- to 7-fold increase in cured [psi-] colonies compared to the DMSO control, confirming its suitability for whole-cell assay workflows [1].

| Evidence Dimension | Generation of cured [psi-] yeast colonies |

| Target Compound Data | CGP52411 produces a 5- to 7-fold increase in [psi-] colonies. |

| Comparator Or Baseline | 1% DMSO (Vehicle) establishes baseline spontaneous curing rate. |

| Quantified Difference | 5- to 7-fold higher curing efficacy with CGP52411 over vehicle. |

| Conditions | Prion-expressing yeast cells treated during mid-log phase growth. |

Confirms the compound's suitability and cell permeability for in vivo yeast phenotypic screening, ensuring reliable assay translation from in vitro data.

High-Throughput Fibril Reversal Screening

Because CGP52411 actively disaggregates mature Aβ42 fibrils into amorphous masses, it is a required positive control for high-throughput screening assays aimed at discovering novel Alzheimer's disease therapeutics that reverse, rather than merely prevent, amyloid aggregation [1].

Biophysical Modeling of Prion Disruption

Given its strict structural requirements to block Head-to-Head and Tail-to-Tail intermolecular contacts, CGP52411 is utilized as a benchmark structural probe in pyrene excimer fluorescence assays and other biophysical models studying Sup35 prion remodeling[2].

In Vivo Yeast Phenotypic Screening

Thanks to its confirmed cell permeability and dose-dependent curing of [PSI+] prions, CGP52411 is highly suited for whole-cell yeast assays. It provides a reliable baseline for evaluating the in vivo efficacy of next-generation anti-amyloid compounds [2].

Neurotoxicity Rescue in Cell Culture

CGP52411 is applied in neuronal cell culture models to validate the elimination of amyloid-induced toxicity. By reversing fibril structure, it effectively blocks the toxic Ca2+ influx mediated by AMPA receptors, serving as a critical reference compound in neuroprotection assays [1].

Application Fit Matrix

References

- [1] Blanchard BJ, et al. Efficient reversal of Alzheimer's disease fibril formation and elimination of neurotoxicity by a small molecule. Proc Natl Acad Sci U S A. 2004;101(40):14326-32.

- [2] Wang H, et al. Direct and selective elimination of specific prions and amyloids by 4,5-dianilinophthalimide and analogs. Proc Natl Acad Sci U S A. 2008;105(20):7159-64.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Activation of the Pro-Oxidant PKCβII-p66Shc Signaling Pathway Contributes to Pericyte Dysfunction in Skeletal Muscles of Patients With Diabetes With Critical Limb Ischemia

Rosa Vono, Claudia Fuoco, Stefano Testa, Stefano Pirrò, Davide Maselli, David Ferland McCollough, Elena Sangalli, Gianfranco Pintus, Roberta Giordo, Giovanna Finzi, Fausto Sessa, Rosanna Cardani, Ambra Gotti, Sergio Losa, Gianni Cesareni, Roberto Rizzi, Claudia Bearzi, Stefano Cannata, Gaia Spinetti, Cesare Gargioli, Paolo MadedduPMID: 27600065 DOI: 10.2337/db16-0248

Abstract

Critical limb ischemia (CLI), foot ulcers, former amputation, and impaired regeneration are independent risk factors for limb amputation in subjects with diabetes. The present work investigates whether and by which mechanism diabetes negatively impacts on functional properties of muscular pericytes (MPs), which are resident stem cells committed to reparative angiomyogenesis. We obtained muscle biopsy samples from patients with diabetes who were undergoing major limb amputation and control subjects. Diabetic muscles collected at the rim of normal tissue surrounding the plane of dissection showed myofiber degeneration, fat deposition, and reduction of MP vascular coverage. Diabetic MPs (D-MPs) display ultrastructural alterations, a differentiation bias toward adipogenesis at the detriment of myogenesis and an inhibitory activity on angiogenesis. Furthermore, they have an imbalanced redox state, with downregulation of the antioxidant enzymes superoxide dismutase 1 and catalase, and activation of the pro-oxidant protein kinase C isoform β-II (PKCβII)-dependent p66signaling pathway. A reactive oxygen species scavenger or, even more effectively, clinically approved PKCβII inhibitors restore D-MP angiomyogenic activity. Inhibition of the PKCβII-dependent p66

signaling pathway could represent a novel therapeutic approach for the promotion of muscle repair in individuals with diabetes.

Inhibition of PKCβ2 overexpression ameliorates myocardial ischaemia/reperfusion injury in diabetic rats via restoring caveolin-3/Akt signaling

Yanan Liu, Jiqin Jin, Shigang Qiao, Shaoqing Lei, Songyan Liao, Zhi-Dong Ge, Haobo Li, Gordon Tin-Chun Wong, Michael G Irwin, Zhengyuan XiaPMID: 25849791 DOI: 10.1042/CS20140789

Abstract

Activation of PKCβ (protein kinase Cβ) plays a critical role in myocardial I/R (ischaemia/reperfusion) injury in non-diabetic rodents. In the myocardium of diabetes, PKCβ2 overexpression is associated with increased vulnerability to post-ischaemic I/R injury with concomitantly impaired cardiomyocyte Cav (caveolin)-3 and Akt signalling compared with non-diabetic rats. We hypothesized that myocardial PKCβ overexpression in diabetes exacerbates myocardial I/R injury through impairing Cav-3/Akt signalling. Streptozotocin-induced diabetic rats were treated with the selective PKCβ inhibitor ruboxistaurin (RBX, 1 mg/kg per day) for 4 weeks, starting from 1 week after diabetes induction, before inducing myocardial I/R achieved by occluding the left descending coronary artery followed by reperfusion. Cardiac function was measured using a pressure-volume conductance system. In an in vitro study, cardiac H9C2 cells were exposed to high glucose (30 mmol/l) and subjected to hypoxia followed by reoxygenation (H/R) in the presence or absence of the selective PKCβ2 inhibitor CGP53353 (1 μmol/l), siRNAs of PKCβ2 or Cav-3 or Akt. Cell apoptosis and mitochondrial membrane potential were assessed by TUNEL (terminal deoxynucleotidyltransferase-mediated dUTP nick-end labelling) and JC-1 staining respectively. RBX significantly decreased post-ischaemic myocardial infarct size (35±5% compared with 49±3% in control, P<0.05) and attenuated cardiac dysfunction, and prevented the reduction in cardiac Cav-3 and enhanced phosphorylated/activated Akt (p-Akt) in diabetic rats (P<0.05). H/R increased cardiomyocyte injury under high glucose conditions as was evident by increased TUNEL-positive and increased JC-1 monomeric cells (P<0.05 compared with control), accompanied with increased PKCβ2 phosphorylation/activation and decreased Cav-3 expression. Either CGP53353 or PKCβ2 siRNA significantly attenuated all of these changes and enhanced p-Akt. Cav-3 gene knockdown significantly reduced p-Akt and increased post-hypoxic cellular and mitochondrial injury despite a concomitant reduction in PKCβ2 phosphorylation. PKCβ2 inhibition with RBX protects diabetic hearts from myocardial I/R injury through Cav-3-dependent activation of Akt.4,5-dianilinophtalimide protects neuroendocrine cells against serum deprivation-induced stress and apoptosis

Volkan Ergin, Mutlu Erdogan, Cimen Karasu, Adnan MenevsePMID: 23922036 DOI:

Abstract

The aim of this study was to reveal the effects of 4,5-dianilinophthalimide (DAPH), which inhibits amyloid β fibrillization, against serum deprivation (SD)-induced apoptosis and the possible mechanisms in differentiated PC12 neuron cells.Firstly, we evaluated whether DAPH protects cell viability exposed to SD by MTT assay. Next, we examined the changes of phospho-p38 MAPK (Thr180/Tyr182), phospho-HSP27 (Ser82), phospho-c-JUN (Ser73) and cleaved-CASP3 (Asp175) profiles by immunoblotting, in PC12 cells exposed to SD. Intracellular reactive oxygen species (ROS) level was also measured.

SD induced apoptosis accompanied by up-regulation of phospho-p38 MAPK (Thr180/Tyr182), phospho-HSP27 (Ser82), phospho-c-JUN (Ser73), cleaved-CASP3 (Asp175) and intracellular ROS content. Co-treatment with non-toxic doses of DAPH prevented apoptosis by the attenuation of activated proteins and reduction of ROS level. These results suggest that serum deprivation-induced apoptosis inhibited by DAPH administration.

We have provided for the first evidence that DAPH has a neuroprotective effect on SD-caused stress, probably via contributing the re-establishment of redox homeostasis.

Selective Inhibition of PKC

Yafeng Wang, Lu Zhou, Wating Su, Fengnan Huang, Yuan Zhang, Zhong-Yuan Xia, Zhengyuan Xia, Shaoqing LeiPMID: 32337288 DOI: 10.1155/2020/2408240

Abstract

Diabetic hearts are more susceptible to myocardial ischemia/reperfusion (I/R) injury and less sensitive to ischemic postconditioning (IPostC), but the underlying mechanisms remain unclear. PKC2 is preferentially overactivated in diabetic myocardium, in which autophagy status is abnormal. This study determined whether hyperglycemia-induced PKC

2 activation resulted in autophagy abnormality and compromised IPostC cardioprotection in diabetes. We found that diabetic rats showed higher cardiac PKC

2 activation and lower autophagy than control at baseline. However, myocardial I/R further increased PKC

2 activation and promoted autophagy status in diabetic rats. IPostC significantly attenuated postischemic infarct size and CK-MB, accompanied with decreased PKC

2 activation and autophagy in control but not in diabetic rats. Pretreatment with CGP53353, a selective inhibitor of PKC

2, attenuated myocardial I/R-induced infarction and autophagy and restored IPostC-mediated cardioprotection in diabetes. Similarly, CGP53353 could restore hypoxic postconditioning (HPostC) protection against hypoxia reoxygenation- (HR-) induced injury evidenced by decreased LDH release and JC-1 monomeric cells and increased cell viability. These beneficial effects of CGP53353 were reversed by autophagy inducer rapamycin, but could be mimicked by autophagy inhibitor 3-MA. It is concluded that selective inhibition of PKC

2 could attenuate myocardial I/R injury and restore IPostC-mediated cardioprotection possibly through modulating autophagy in diabetes.

Inhibition of protein kinase C β(2) prevents tumor necrosis factor-α-induced apoptosis and oxidative stress in endothelial cells: the role of NADPH oxidase subunits

Bingqing Deng, Shuanglun Xie, Jingfeng Wang, Zhengyuan Xia, Ruqiong NiePMID: 22261918 DOI: 10.1159/000332337

Abstract

We investigate the cell signal transduction pathway protein kinase C (PKC) and the role of NADPH subunits in the process of TNF-α-induced endothelial apoptosis. Human umbilical vein endothelial cells (HUVEC) were treated with one of these: 1 mM PKC β(2) inhibitor CGP53353, 10 mM PKC δ inhibitor rottlerin, combination CGP53353 with rottlerin, 3 ×10(-4)M NADPH oxidase inhibitor apocynin, 5 × 10(-6)M NADPH oxidase peptide inhibitor gp91ds-tat. The apoptosis process was assessed by Hoechst 33342 stain, flow cytometry and Western blot analysis, while intracellular reactive oxygen species (ROS) production was detected by 2,7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The NADPH oxidase subunit gene and protein expression were assessed by quantitative real-time PCR and Western blot analysis, respectively. TNF-α significantly induced HUVEC apoptosis and ROS production, accompanying with dramatic upregulation of NADPH oxidase subunits: NOX2/gp91(phox), NOX4, p47(phox) and p67(phox), whereas these enhancements were abolished by the treatment with PKC inhibitors. High TNF-α level exposure induces HUVEC apoptosis, as well as a ROS generation increase via the PKC β(2)-dependent activation of NADPH oxidase. Although the PKC δ pathway may enhance TNF-α-induced HUVEC apoptosis, it does not involve the ROS pathway. Upregulation of expression of NADPH subunits is important in this process, which leads to a new target in antioxidative therapy for vascular disease prevention.Potent inhibitors of amyloid β fibrillization, 4,5-dianilinophthalimide and staurosporine aglycone, enhance degradation of preformed aggregates of mutant Notch3

Keikichi Takahashi, Kayo Adachi, Shohko Kunimoto, Hideaki Wakita, Kazuya Takeda, Atsushi WatanabePMID: 20888320 DOI: 10.1016/j.bbrc.2010.09.105

Abstract

Cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL) is caused by mutations in human NOTCH3. We have recently reported that mutant Notch3 shows a greater propensity to form aggregates, and these aggregates resist degradation, leading to accumulation in the endoplasmic reticulum (ER). In this study, we searched for low-molecular compounds that decrease the amount of mutant Notch3 aggregates. Using a cell-based system, we found that degradation of preformed mutant aggregates was enhanced by treatment with either 4,5-dianilinophthalimide (DAPH) or staurosporine aglycone (SA), both of which inhibit amyloid β (Aβ) fibrillization. Regarding other low-molecular compounds interacting with Aβ fibrils, thioflavin T (ThT) also enhanced the clearance of mutant Notch3. These findings suggest that DAPH, SA, and ThT are potent reagents to dissociate the preformed aggregates of mutant Notch3 by disruption of intermolecular contacts of misfolded proteins. Our study may provide the basis for the development of a pharmacological therapy for CADASIL.PKCβII acts downstream of chemoattractant receptors and mTORC2 to regulate cAMP production and myosin II activity in neutrophils

Lunhua Liu, Derek Gritz, Carole A ParentPMID: 24600048 DOI: 10.1091/mbc.E14-01-0037

Abstract

Chemotaxis is a process by which cells polarize and move up a chemical gradient through the spatiotemporal regulation of actin assembly and actomyosin contractility, which ultimately control front protrusions and back retractions. We previously demonstrated that in neutrophils, mammalian target of rapamycin complex 2 (mTORC2) is required for chemoattractant-mediated activation of adenylyl cyclase 9 (AC9), which converts ATP into cAMP and regulates back contraction through MyoII phosphorylation. Here we study the mechanism by which mTORC2 regulates neutrophil chemotaxis and AC9 activity. We show that inhibition of protein kinase CβII (PKCβII) by CPG53353 or short hairpin RNA knockdown severely inhibits chemoattractant-induced cAMP synthesis and chemotaxis in neutrophils. Remarkably, PKCβII-inhibited cells exhibit specific and severe tail retraction defects. In response to chemoattractant stimulation, phosphorylated PKCβII, but not PKCα, is transiently translocated to the plasma membrane, where it phosphorylates and activates AC9. mTORC2-mediated PKCβII phosphorylation on its turn motif, but not its hydrophobic motif, is required for membrane translocation of PKCβII. Inhibition of mTORC2 activity by Rictor knockdown not only dramatically decreases PKCβII activity, but it also strongly inhibits membrane translocation of PKCβII. Together our findings show that PKCβII is specifically required for mTORC2-dependent AC9 activation and back retraction during neutrophil chemotaxis.Inhibition of protein kinase Cβ reverses increased blood-brain barrier permeability during hyperglycemic stroke and prevents edema formation in vivo

Marilyn J Cipolla, Quillan Huang, Julie G SweetPMID: 21852606 DOI: 10.1161/STROKEAHA.111.623991

Abstract

We investigated the effect of circulating factors and protein kinase Cβ on blood-brain barrier permeability and edema during hyperglycemic stroke.Male Wistar rats that were hyperglycemic by streptozotocin (50 mg/kg) for 5 to 6 days underwent middle cerebral artery occlusion (MCAO) for 2 hours with 2 hours of reperfusion. Blood-brain barrier permeability was measured in middle cerebral arteries that were ischemic (MCAO) or nonischemic (CTL) and perfused with plasma (20% in buffer) from MCAO or CTL animals. A separate set of MCAO vessels was perfused with the protein kinase Cβ inhibitor CGP53353 (0.5 μmol/L) and permeability measured. Lastly, hyperglycemic rats were treated intravenously with CGP53353 (10 or 100 μg/kg or vehicle 15 minutes before reperfusion and edema formation measured by wet:dry weights (n=6/group).

MCAO vessels had increased permeability compared with controls regardless of the plasma perfusate. Permeability (water flux, μm(3)×10(8)) of CTL vessel/CTL plasma (n=8), CTL vessel/MCAO plasma (n=7), MCAO vessel/CTL plasma (n=6), and MCAO vessel/MCAO plasma (n=6) was 0.98±0.11, 1.13±0.07, 1.36±0.02, and 1.34±0.06; P<0.01). Inhibition of protein kinase Cβ in MCAO vessels (n=6) reversed the increase in permeability (0.92±0.1; P<0.01). In vivo, hyperglycemia increased edema versus normoglycemia after MCAO (water content=78.84%±0.11% versus 81.38%±0.21%; P<0.01). Inhibition of protein kinase Cβ with 10 or 100 μg/kg CGP53353 during reperfusion prevented the increased edema in hyperglycemic animals (water content=79.54%±0.56% and 79.99%±0.43%; P<0.01 versus vehicle).

These results suggest that the pronounced vasogenic edema that occurs during hyperglycemic stroke is mediated in large part by activation of protein kinase Cβ.

Glycine Protects H9C2 Cardiomyocytes from High Glucose- and Hypoxia/Reoxygenation-Induced Injury via Inhibiting PKC

Yuan Zhang, Wating Su, Qiongxia Zhang, Jinjin Xu, Huimin Liu, Jun Luo, Liying Zhan, Zhongyuan Xia, Shaoqing LeiPMID: 29850613 DOI: 10.1155/2018/9502895

Abstract

Patients with diabetes are more vulnerable to myocardial ischemia reperfusion injury (IRI), which is involved in PKC2 activation and mitochondrial dysfunction. Glycine has been documented as a cytoprotective agent to attenuate diabetes-related abnormalities and reduce myocardial IRI, but the underlying mechanisms are still unclear. We determined whether glycine could attenuate high glucose- (HG-) and hypoxia/reoxygenation- (H/R-) induced injury by inhibiting PKC

2 activation and improving mitochondrial quality in cultured H9C2 cells.

H9C2 cells were either exposed to low glucose (LG) or HG conditions with or without treatment of glycine or CGP53353 (a selective inhibitor of PKC

2) for 48 h, then subjected to 4 h of hypoxia followed by 2 h of reoxygenation (H/R). Cell viability, lactate dehydrogenase (LDH) release, mitochondrial membrane potential (MMP), superoxide dismutase (SOD) activity, and malondialdehyde (MDA) concentration were detected using corresponding commercial kits. Mitochondrial quality control-related proteins (LC-3II, Mfn-2, and Cyt-C) and PKC

2 activation were detected by Western blot.

HG stimulation significantly decreased cell viability and SOD activity and increased LDH release, MDA production, and PKC

2 activation as compared to LG group, all of which changes were further increased by H/R insult. Glycine or CGP53353 treatment significantly reduced the increase of LDH release, MDA production, PKC

2 activation, and Cyt-C expression and the decrease of cell viability, SOD activity, MMP, Mfn-2 expression, and LC-3II/LC-3I ratio induced by HG and H/R stimulation.

Supplementary glycine protects H9C2 cells from HG- and H/R-induced cellular injury by suppressing PKC

2 activation and improving mitochondria quality.

Nitroglycerine-induced nitrate tolerance compromises propofol protection of the endothelial cells against TNF-α: the role of PKC-β2 and NADPH oxidase

Shaoqing Lei, Wating Su, Huimin Liu, Jinjin Xu, Zhong-yuan Xia, Qing-jun Yang, Xin Qiao, Yun Du, Liangqing Zhang, Zhengyuan XiaPMID: 24396568 DOI: 10.1155/2013/678484

Abstract

Continuous treatment with organic nitrates causes nitrate tolerance and endothelial dysfunction, which is involved with protein kinase C (PKC) signal pathway and NADPH oxidase activation. We determined whether chronic administration with nitroglycerine compromises the protective effects of propofol against tumor necrosis factor (TNF-) induced toxicity in endothelial cells by PKC- β2 dependent NADPH oxidase activation. Primary cultured human umbilical vein endothelial cells were either treated or untreated with TNF- α (40 ng/mL) alone or in the presence of the specific PKC- β2 inhibitor CGP53353 (1 μM)), nitroglycerine (10 μM), propofol (100 μM), propofol plus nitroglycerin, or CGP53353 plus nitroglycerine, respectively, for 24 hours. TNF-α increased the levels of superoxide, Nox (nitrate and nitrite), malondialdehyde, and nitrotyrosine production, accompanied by increased protein expression of p-PKC-β2, gP91phox, and endothelial cell apoptosis, whereas all these changes were further enhanced by nitroglycerine. CGP53353 and propofol, respectively, reduced TNF-α induced oxidative stress and cell toxicity. CGP53353 completely prevented TNF- α induced oxidative stress and cell toxicity in the presence or absence of nitroglycerine, while the protective effects of propofol were neutralized by nitroglycerine. It is concluded that nitroglycerine comprises the protective effects of propofol against TNF-α stimulation in endothelial cells, primarily through PKC-β2 dependent NADPH oxidase activation.Explore Compound Types